molecular formula C14H11Cl2NO2 B290825 2,4-dichloro-N-(4-hydroxy-2-methylphenyl)benzamide

2,4-dichloro-N-(4-hydroxy-2-methylphenyl)benzamide

Cat. No. B290825
M. Wt: 296.1 g/mol
InChI Key: RVTUQCFDJNPXMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-dichloro-N-(4-hydroxy-2-methylphenyl)benzamide, also known as dicamba, is a synthetic herbicide that is widely used in agriculture to control broadleaf weeds. It was first introduced in the 1960s and has since become a popular alternative to other herbicides due to its effectiveness and low toxicity. In

Mechanism of Action

Dicamba works by disrupting the growth and development of plants. It is a synthetic auxin, which means it mimics the natural plant hormone indole-3-acetic acid (IAA). Dicamba binds to the same receptors as IAA, but with a higher affinity, leading to overstimulation of the plant's growth processes. This causes the plant to grow abnormally, leading to stunted growth, leaf curling, and ultimately death.
Biochemical and Physiological Effects:
Dicamba has been shown to have low toxicity to mammals and birds. However, it can be toxic to aquatic organisms and should be used with caution near waterways. In plants, 2,4-dichloro-N-(4-hydroxy-2-methylphenyl)benzamide can cause a range of physiological effects, including chlorosis, necrosis, and abnormal growth patterns. It can also affect the photosynthetic process, leading to reduced plant growth and yield.

Advantages and Limitations for Lab Experiments

Dicamba is a useful tool for studying plant growth and development in the laboratory. It can be used to induce specific growth patterns and study the effects of abnormal growth on plant physiology. However, its effectiveness is highly dependent on the concentration used and the stage of plant development. In addition, the use of 2,4-dichloro-N-(4-hydroxy-2-methylphenyl)benzamide can be expensive and time-consuming, making it less suitable for large-scale studies.

Future Directions

There are several areas of research that could benefit from further study of 2,4-dichloro-N-(4-hydroxy-2-methylphenyl)benzamide. One area of interest is the development of new formulations that are more effective at controlling weeds while minimizing the impact on non-target plants and the environment. Another area of research is the study of 2,4-dichloro-N-(4-hydroxy-2-methylphenyl)benzamide resistance in weeds and the development of new strategies for weed control. Finally, there is a need for more research into the long-term effects of 2,4-dichloro-N-(4-hydroxy-2-methylphenyl)benzamide use on soil health and ecosystem function.
Conclusion:
In conclusion, 2,4-dichloro-N-(4-hydroxy-2-methylphenyl)benzamide is a synthetic herbicide that has been widely used in agriculture for several decades. It is effective at controlling a wide range of broadleaf weeds and has low toxicity to mammals and birds. However, it can be toxic to aquatic organisms and has the potential to impact non-target plants and the environment. Further research is needed to develop new formulations that are more effective and environmentally friendly, as well as to study the long-term effects of 2,4-dichloro-N-(4-hydroxy-2-methylphenyl)benzamide use on soil health and ecosystem function.

Synthesis Methods

Dicamba is synthesized by reacting 2,4-dichlorophenol with 2-methyl-4-nitrophenol in the presence of sodium hydroxide. The resulting compound is then reduced with sodium borohydride to yield 2,4-dichloro-N-(4-hydroxy-2-methylphenyl)benzamide. The synthesis process is relatively straightforward and can be scaled up for commercial production.

Scientific Research Applications

Dicamba has been extensively studied for its herbicidal properties and has been found to be effective against a wide range of broadleaf weeds. It is commonly used in corn, soybean, and cotton crops to control weeds such as pigweed, lambsquarters, and velvetleaf. The use of 2,4-dichloro-N-(4-hydroxy-2-methylphenyl)benzamide has been shown to increase crop yields and reduce the need for other herbicides.

properties

IUPAC Name

2,4-dichloro-N-(4-hydroxy-2-methylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11Cl2NO2/c1-8-6-10(18)3-5-13(8)17-14(19)11-4-2-9(15)7-12(11)16/h2-7,18H,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVTUQCFDJNPXMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)O)NC(=O)C2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11Cl2NO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.1 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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